2-[[[[-2S-amino-3S-hydroxy-4E-octadecen-1-yl]oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium,innersalt
Overview
Description
It acts as a potent agonist for sphingosine-1-phosphate (S1P) receptors, with EC50 values of 19.3, 131.8, and 313.3 nM for hS1P1, hS1P3, and hS1P2, respectively . This compound plays a significant role in various biological processes and has been the subject of extensive research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
L-threo Lysosphingomyelin (d18:1), also known as L-threo-Sphingosylphosphorylcholine, is a naturally occurring bioactive sphingolipid . It primarily targets S1P receptors , specifically hS1P1, hS1P3, and hS1P2 . These receptors play a crucial role in various cellular processes, including cell proliferation, survival, migration, and differentiation .
Mode of Action
L-threo Lysosphingomyelin acts as a potent agonist for S1P receptors . It binds to these receptors and triggers a series of intracellular events. The EC50 values for hS1P1, hS1P3, and hS1P2 are 19.3, 131.8, and 313.3 nM, respectively , indicating its high affinity and potency towards these receptors.
Biochemical Pathways
Upon binding to the S1P receptors, L-threo Lysosphingomyelin initiates the sphingosine-1-phosphate (S1P) signaling pathway . This pathway plays a significant role in various biological processes, including cell growth, survival, and migration . L-threo Lysosphingomyelin, being a precursor in the biosynthesis of S1P , contributes to the regulation of these processes.
Result of Action
The activation of S1P receptors by L-threo Lysosphingomyelin leads to various molecular and cellular effects. It induces intracellular calcium release , which is a critical secondary messenger in cells, regulating many cellular processes. It also activates various protein kinase cascades known to reduce inflammation .
Action Environment
The action of L-threo Lysosphingomyelin can be influenced by various environmental factors. For instance, its concentration in different tissues and its presence in the blood plasma can affect its efficacy . Furthermore, pathological conditions such as Niemann-Pick disease type A can lead to an increase in lysosphingomyelin levels , potentially influencing its action and stability.
Biochemical Analysis
Biochemical Properties
L-threo Lysosphingomyelin (d18:1) plays a significant role in biochemical reactions. It interacts with sphingosine-1-phosphate (S1P) receptors 1-3, with EC50 values of 19.3, 313.3, and 131.8 nM for human S1P1-3, respectively . These interactions are crucial for various biological processes.
Cellular Effects
L-threo Lysosphingomyelin (d18:1) has profound effects on various types of cells and cellular processes. It influences cell function by acting as an intracellular and extracellular signaling molecule in numerous biological processes such as vasoconstriction, vasodilation, angiogenesis, stress fiber formation, cytoskeletal rearrangements, proliferation, differentiation, migration, wound healing, and stimulation of DNA synthesis .
Molecular Mechanism
The molecular mechanism of action of L-threo Lysosphingomyelin (d18:1) involves its binding interactions with S1P receptors. As an agonist of these receptors, it can influence enzyme activation and changes in gene expression .
Metabolic Pathways
L-threo Lysosphingomyelin (d18:1) is involved in the sphingolipid metabolic pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
L-threo Lysosphingomyelin (d18:1) can be synthesized through the deacylation of sphingomyelin by a deacylase enzyme . The reaction involves the removal of the acyl group from sphingomyelin, resulting in the formation of lysosphingomyelin. The synthetic route typically requires specific reaction conditions, including controlled temperature and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of L-threo Lysosphingomyelin (d18:1) involves large-scale enzymatic reactions using deacylase enzymes. The process is optimized to achieve high yields and purity of the compound. The reaction conditions are carefully monitored, and the product is purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
L-threo Lysosphingomyelin (d18:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sphingosine-1-phosphate.
Reduction: Reduction reactions can convert it back to sphingomyelin.
Substitution: Substitution reactions can occur at the phosphorylcholine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sphingosine-1-phosphate, sphingomyelin, and various substituted derivatives of lysosphingomyelin .
Scientific Research Applications
L-threo Lysosphingomyelin (d18:1) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study sphingolipid metabolism and signaling pathways.
Biology: Investigated for its role in cell signaling, apoptosis, and cell proliferation.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: Utilized in the development of novel pharmaceuticals and as a research tool in drug discovery
Comparison with Similar Compounds
Similar Compounds
D-erythro Lysosphingomyelin (d181): Another isomer of lysosphingomyelin with similar biological activity.
L-threo Sphingosine-1-Phosphocholine (d181): A derivative of lysosphingomyelin with similar receptor agonist activity.
L-threo Lyso SM (181): Another name for L-threo Lysosphingomyelin (d18:1).
Uniqueness
L-threo Lysosphingomyelin (d18:1) is unique due to its specific stereochemistry, which influences its binding affinity and activity at S1P receptors. This compound has distinct EC50 values for different S1P receptors, making it a valuable tool for studying receptor-specific signaling pathways .
Properties
IUPAC Name |
[(E,2S,3S)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3/b18-17+/t22-,23-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVSPVFPBBFMBE-ZRPIXQTESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H49N2O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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